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This document provides a detailed overview of the clinical trial protocols for the combination of

Eganelisib (a PI3K-gamma inhibitor) and Nivolumab (a PD-1 inhibitor), focusing on the MARIO-

1 and MARIO-275 studies. It includes comprehensive data summaries, detailed experimental

methodologies, and visualizations of key biological pathways and trial workflows.

Mechanism of Action
Eganelisib (IPI-549): Targeting the Tumor Microenvironment

Eganelisib is a first-in-class, oral, highly selective inhibitor of phosphoinositide 3-kinase-gamma

(PI3K-γ).[1] The primary mechanism of action of Eganelisib is not to directly kill cancer cells,

but to modulate the tumor microenvironment (TME).[2] Specifically, it targets and reprograms

tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-

inflammatory, anti-tumor M1 phenotype.[2] This reprogramming leads to a reduction in

immunosuppressive cells and an increase in cytotoxic T lymphocytes within the tumor, thereby

enhancing the body's own anti-tumor immune response.[2] Preclinical studies have shown that

Eganelisib can overcome resistance to immune checkpoint inhibitors in myeloid-rich tumor

models.[1]
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Nivolumab is a fully human IgG4 monoclonal antibody that acts as an immune checkpoint

inhibitor.[3] It targets the programmed death-1 (PD-1) receptor on the surface of activated T

cells.[3] Under normal circumstances, the interaction of PD-1 with its ligands, PD-L1 and PD-

L2, which can be expressed on tumor cells, leads to the inhibition of T-cell activity, allowing

cancer cells to evade the immune system.[3] Nivolumab blocks this interaction, thereby

releasing the "brakes" on the T cells and restoring their ability to recognize and attack tumor

cells.[3]
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Caption: Eganelisib inhibits PI3K-gamma, blocking a key signaling pathway in myeloid cells.
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Caption: Nivolumab blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells.

Clinical Trial Protocols
MARIO-1 (NCT02637531)
This Phase 1/1b open-label, first-in-human study evaluated the safety, tolerability,

pharmacokinetics, and pharmacodynamics of Eganelisib as a monotherapy and in combination

with Nivolumab in patients with advanced solid tumors.[1][4]

Parameter Details

Study Design Dose-escalation and expansion cohorts.[1]

Patient Population
Patients with histologically or cytologically

confirmed advanced solid tumors.[1]

Treatment Regimen

Monotherapy: Eganelisib administered orally

once daily in 28-day cycles.[4] Combination

Therapy: Eganelisib orally once daily plus

Nivolumab (240 mg intravenously every 2

weeks or 480 mg every 4 weeks).[1]

Dose Escalation
Monotherapy: 10-60 mg Eganelisib.[4]

Combination: 20-40 mg Eganelisib.[4]

Primary Endpoints
Incidence of dose-limiting toxicities (DLTs) and

adverse events (AEs).[4]

MARIO-275 (NCT03980041)
This Phase 2, randomized, active-control study evaluated the efficacy and safety of Eganelisib

in combination with Nivolumab compared to Nivolumab monotherapy in patients with advanced

urothelial carcinoma.[5][6]
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Parameter Details

Study Design
Randomized, 2:1 ratio (Eganelisib + Nivolumab

vs. Placebo + Nivolumab).[5]

Patient Population

Patients with advanced urothelial carcinoma

who had progressed on or after platinum-based

chemotherapy and were immune checkpoint

inhibitor-naïve.[5][7]

Treatment Regimen

Experimental Arm: Eganelisib (initially 40 mg,

later reduced to 30 mg orally once daily) +

Nivolumab (480 mg intravenously every 4

weeks).[6][7] Control Arm: Placebo + Nivolumab

(480 mg intravenously every 4 weeks).[5]

Primary Endpoint
Objective Response Rate (ORR) per RECIST

v1.1.[5]

Stratification
Baseline circulating monocytic myeloid-derived

suppressor cell (mMDSC) levels.[7]
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Caption: Logical workflow of the MARIO-275 clinical trial from patient screening to primary

endpoint assessment.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b15619186?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
MARIO-1 Efficacy Results (Combination Therapy)[1]

Tumor Type Number of Patients
Overall Response

Rate (ORR)

Disease Control

Rate (DCR)

Melanoma (PD-1/PD-

L1 Resistant)
40 10% 55%

Mesothelioma 11 9% 55%

Adrenocortical

Carcinoma
5 0% Not Reported

High Circulating

MDSCs
23 0% Not Reported

MARIO-275 Efficacy Results[5]
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Patient Population Eganelisib + Nivolumab Placebo + Nivolumab

Overall Population (n=49)

    Objective Response Rate

(ORR)
30% 25%

    Complete Response (CR) 12% 6%

    Disease Control Rate (DCR) 55% 31%

    Median Overall Survival

(OS)
15.4 months 7.9 months

    1-Year OS Rate 59% 32%

PD-L1 Negative Patients

    Objective Response Rate

(ORR)
26% 14%

    Complete Response (CR) 9% 0%

    Disease Control Rate (DCR) 57% 14%

    Median Overall Survival

(OS)
15.4 months 7.9 months

    1-Year OS Rate 54% 17%

MARIO-1 and MARIO-275 Safety Summary (Grade ≥3
Treatment-Related Adverse Events)[1][7]
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Adverse Event

MARIO-1

(Eganelisib +

Nivolumab)

MARIO-275

(Eganelisib +

Nivolumab)

MARIO-275

(Placebo +

Nivolumab)

Increased AST 13% 12% 6%

Increased ALT 10% Not Reported Not Reported

Rash 10% 9% 0%

Hepatotoxicity Not Reported 15% 0%

Pyrexia
≥2 patients (serious

AE)
Not Reported Not Reported

Cytokine Release

Syndrome

≥2 patients (serious

AE)
Not Reported Not Reported

Infusion-Related

Reaction

≥2 patients (serious

AE)
Not Reported Not Reported

Experimental Protocols
PD-L1 Immunohistochemistry (IHC) Protocol
This protocol is a general guideline for the detection of PD-L1 protein in formalin-fixed, paraffin-

embedded (FFPE) urothelial carcinoma tissues.

Specimen Preparation:

Obtain FFPE tissue blocks.

Cut 4-5 µm thick sections and mount on charged slides.

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.

Antigen Retrieval:

Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer,

pH 6.0) in a pressure cooker or water bath.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Staining Procedure:

Block endogenous peroxidase activity with 3% hydrogen peroxide.

Block non-specific protein binding with a protein block solution.

Incubate with the primary antibody (e.g., anti-PD-L1 clone 28-8 or 22C3) at the

recommended dilution and incubation time.

Wash slides with a wash buffer (e.g., TBS or PBS).

Incubate with a secondary antibody-polymer conjugate.

Wash slides.

Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine).

Counterstain with hematoxylin.

Dehydrate and mount with a permanent mounting medium.

Interpretation:

Assess PD-L1 expression on tumor cells and/or immune cells based on the specific

scoring algorithm for the antibody clone used.

For urothelial carcinoma, scoring is often based on the percentage of tumor cells with

membranous staining (Tumor Proportion Score - TPS) or a combined positive score (CPS)

that includes both tumor and immune cells.

Flow Cytometry Protocol for Myeloid-Derived
Suppressor Cells (MDSCs)
This protocol outlines a method for identifying and quantifying MDSCs from peripheral blood.

Sample Collection and Preparation:

Collect whole blood in EDTA or heparin-containing tubes.
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Perform red blood cell lysis using a lysis buffer.

Wash the remaining white blood cells with a suitable buffer (e.g., PBS with 2% FBS).

Antibody Staining:

Resuspend cells in staining buffer.

Add a cocktail of fluorescently-labeled antibodies to identify MDSC populations. A typical

panel for human MDSCs includes:

Lineage markers (CD3, CD19, CD56) to exclude lymphocytes and NK cells.

Myeloid markers (CD11b, CD33).

Monocytic MDSC marker (CD14).

Granulocytic MDSC marker (CD15).

HLA-DR to identify immature myeloid cells (MDSCs are typically HLA-DR low/negative).

Incubate for 20-30 minutes at 4°C in the dark.

Wash cells to remove unbound antibodies.

Data Acquisition and Analysis:

Acquire stained cells on a flow cytometer.

Use appropriate compensation controls to correct for spectral overlap.

Gate on the leukocyte population based on forward and side scatter.

Exclude lineage-positive cells.

Within the lineage-negative, HLA-DR low/negative population, identify MDSCs based on

the expression of CD11b and CD33.

Further delineate monocytic MDSCs (CD14+) and granulocytic MDSCs (CD15+).
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Multiplex Cytokine Analysis Protocol
This protocol describes a general workflow for the simultaneous measurement of multiple

cytokines in serum or plasma samples using a bead-based immunoassay (e.g., Luminex).

Sample Preparation:

Collect blood and process to obtain serum or plasma.

Store samples at -80°C until analysis.

Thaw samples on ice and centrifuge to remove any precipitates.

Assay Procedure:

Prepare the multiplex assay plate according to the manufacturer's instructions. This

typically involves adding a wash buffer to pre-wet the filter plate.

Add the antibody-coupled magnetic beads to the wells.

Wash the beads.

Add standards, controls, and patient samples to the appropriate wells.

Incubate to allow the cytokines to bind to the capture antibodies on the beads.

Wash the beads to remove unbound material.

Add the detection antibody cocktail.

Incubate to allow the detection antibodies to bind to the captured cytokines.

Wash the beads.

Add streptavidin-phycoerythrin (SAPE) to bind to the biotinylated detection antibodies.

Incubate.

Wash the beads and resuspend in a sheath fluid.
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Data Acquisition and Analysis:

Acquire the plate on a multiplex assay reader (e.g., Luminex instrument).

The instrument will identify each bead by its unique color code and quantify the

fluorescence intensity of the reporter molecule (phycoerythrin), which is proportional to the

amount of bound cytokine.

Use the standard curve to calculate the concentration of each cytokine in the patient

samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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